molecular formula C7H13NO4 B1353371 (R)-dimethyl 2-aminopentanedioate CAS No. 16422-27-8

(R)-dimethyl 2-aminopentanedioate

Cat. No. B1353371
CAS RN: 16422-27-8
M. Wt: 175.18 g/mol
InChI Key: YEJSPQZHMWGIGP-RXMQYKEDSA-N
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Description

“®-dimethyl 2-aminopentanedioate” is a chemical compound with the CAS Number: 16422-27-8 . Its molecular weight is 175.18 and its IUPAC name is dimethyl (2R)-2-aminopentanedioate .


Molecular Structure Analysis

The InChI code for “®-dimethyl 2-aminopentanedioate” is 1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1 . The InChI key is YEJSPQZHMWGIGP-RXMQYKEDSA-N .


Physical And Chemical Properties Analysis

“®-dimethyl 2-aminopentanedioate” is stored in a freezer .

Scientific Research Applications

Enantioselective Synthesis

A study by Abiko (2003) focuses on the stereoselective and enantioselective reactions involving carboxylic esters, demonstrating the synthesis of complex molecules with specific stereochemistry. This research underscores the importance of precise molecular architecture in the development of pharmaceuticals and chemicals, where compounds similar to (R)-dimethyl 2-aminopentanedioate could play a critical role (Abiko, 2003).

Catalysis and Dimerization

The dimerization of methyl acrylate to produce specific ester products, as explored by Su, Mcleod, and Verkade (2003), involves catalysis that could be relevant to the manipulation of (R)-dimethyl 2-aminopentanedioate for synthesizing novel compounds. The study showcases the efficiency of nonmetallic catalysts in promoting such reactions, highlighting the potential for innovative synthetic routes in organic chemistry (Su, Mcleod, & Verkade, 2003).

Novel Synthesis Approaches

Berzosa et al. (2011) describe the synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, demonstrating the creation of novel intermediates that could be structurally related to (R)-dimethyl 2-aminopentanedioate. These intermediates have potential applications in the development of new pharmaceuticals, showcasing the versatility of (R)-dimethyl 2-aminopentanedioate derivatives in medicinal chemistry (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Medicinal Chemistry Applications

In the field of medicinal chemistry, compounds structurally related to (R)-dimethyl 2-aminopentanedioate are investigated for their potential as chemotherapeutic agents. A study by Arjmand et al. (2013) explores the synthesis and evaluation of new dimethyltin derived antitumor drug candidates, emphasizing the role of stereochemistry in drug efficacy. This research highlights the potential medicinal applications of compounds with similar structural features to (R)-dimethyl 2-aminopentanedioate, especially in oncology (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).

properties

IUPAC Name

dimethyl (2R)-2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSPQZHMWGIGP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427129
Record name (R)-dimethyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-dimethyl 2-aminopentanedioate

CAS RN

16422-27-8
Record name Dimethyl D-glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016422278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-dimethyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL D-GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R638SJX27P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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